molecular formula C22H23N5O3 B2703312 7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 727391-36-8

7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2703312
CAS No.: 727391-36-8
M. Wt: 405.458
InChI Key: TUCAZVFZCGWDCU-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
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Scientific Research Applications

Biological and Antimicrobial Activity

Research on triazolopyrimidine derivatives has revealed their significant potential in biological applications, particularly due to their antimicrobial properties. A study by Gilava et al. (2020) detailed the synthesis of a series of triazolopyrimidines, evaluating their antimicrobial and antioxidant activities. This suggests the compound’s utility in developing new antimicrobial agents with potential applications in treating infections and combating resistance to existing antimicrobial drugs (Gilava, Patel, Ram, & Chauhan, 2020).

Synthesis and Chemical Properties

The synthetic pathways and chemical properties of triazolopyrimidine derivatives have been extensively studied, providing insights into their reactivity and potential for further chemical modification. Wamhoff, Kroth, and Strauch (1993) demonstrated the heterocondensation of enamino nitriles to produce triazolopyrimidines, highlighting the versatility of these compounds in organic synthesis and their potential as intermediates for further chemical reactions (Wamhoff, Kroth, & Strauch, 1993).

Antioxidant Activity

The antioxidant properties of triazolopyrimidines suggest their potential use in combating oxidative stress, a factor in many diseases and aging processes. The study by Gilava et al. (2020) mentioned above also evaluated the antioxidant activity of synthesized triazolopyrimidine compounds, indicating their potential therapeutic applications in diseases where oxidative stress plays a role (Gilava, Patel, Ram, & Chauhan, 2020).

Supramolecular Chemistry

Triazolopyrimidines have also been explored for their role in supramolecular chemistry. Fonari et al. (2004) investigated novel pyrimidine derivatives for their ability to form hydrogen-bonded supramolecular assemblies, showcasing the potential of these compounds in the design of new materials and nanotechnology applications (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Mechanism of Action

Target of Action

The primary targets of the compound 7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Compounds in the 1,2,4-triazolo[1,5-a]pyridine class have been found to exhibit numerous activities, including acting as inverse agonists and inhibitors

Biochemical Pathways

The compound is part of a collection of rare and unique chemicals provided to early discovery researchers , and its effects on biochemical pathways need to be investigated.

Result of Action

As the compound is part of a collection of rare and unique chemicals provided to early discovery researchers , further studies are required to describe these effects.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-13-7-5-6-8-16(13)26-21(28)19-14(2)25-22-23-12-24-27(22)20(19)15-9-10-17(29-3)18(11-15)30-4/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCAZVFZCGWDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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